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Abstract
Razaxaban Hydrochloride (DPC-906, BMS-561389) is a potent, selective, and orally

bioavailable inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade.

Developed as a potential antithrombotic agent, its discovery marked a significant advancement

in the pursuit of novel oral anticoagulants. This technical guide provides an in-depth overview

of the discovery, synthesis, mechanism of action, and clinical development of Razaxaban
Hydrochloride. It includes a summary of its inhibitory potency and selectivity, pharmacokinetic

profile, and findings from clinical trials. Detailed experimental protocols for its synthesis and key

biological assays are also presented, alongside visualizations of its mechanism and

development workflow.

Introduction
The coagulation cascade is a complex series of enzymatic reactions leading to the formation of

a fibrin clot. Factor Xa (FXa) occupies a pivotal position at the convergence of the intrinsic and

extrinsic pathways, making it an attractive target for the development of anticoagulants.[1]

Direct FXa inhibitors, such as those in the "-xaban" class, offer a promising therapeutic

alternative to traditional anticoagulants like warfarin and heparin, with the potential for a more

predictable pharmacokinetic and pharmacodynamic profile, fixed-dosing, and a reduced need

for routine monitoring.[2]
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Razaxaban emerged from a research program aimed at optimizing a series of pyrazole-based

FXa inhibitors.[3] The key innovation in its design was the incorporation of an

aminobenzisoxazole moiety as the P1 ligand, which was found to significantly improve

selectivity for FXa over other serine proteases like trypsin and plasma kallikrein.[3] Further

optimization of the P4 moiety led to enhanced permeability and reduced protein binding,

culminating in the selection of Razaxaban for clinical development.[3]

Chemical and Physical Properties
Property Value

Chemical Name

1-(3'-Aminobenzisoxazol-5'-yl)-3-trifluoromethyl-

N-[2-fluoro-4- [(2'-

dimethylaminomethyl)imidazol-1-yl]phenyl]-1H-

pyrazole-5-carboxamide hydrochloride

Molecular Formula C24H21ClF4N8O2

Molecular Weight 564.93 g/mol

CAS Number 405940-76-3 (HCl salt)

Appearance White to off-white solid

Mechanism of Action
Razaxaban is a direct, competitive inhibitor of Factor Xa.[4] By binding to the active site of FXa,

it prevents the conversion of prothrombin to thrombin, thereby inhibiting the final common

pathway of the coagulation cascade and reducing fibrin clot formation.
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Figure 1: Razaxaban's inhibition of Factor Xa in the coagulation cascade.

Biological Activity and Selectivity
Razaxaban is a highly potent inhibitor of Factor Xa. The introduction of the aminobenzisoxazole

group as the P1 ligand was a key factor in improving its selectivity against other serine

proteases.
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Enzyme Inhibition (Ki or IC50) Selectivity vs. Factor Xa

Factor Xa
Potent inhibition (specific value

not publicly available)
-

Trypsin

Significantly less potent

inhibition compared to Factor

Xa

High

Plasma Kallikrein

Significantly less potent

inhibition compared to Factor

Xa

High

Note: While the primary literature confirms high selectivity, specific Ki or IC50 values for

Razaxaban against Factor Xa and other proteases are not readily available in the public

domain. The development of Razaxaban predates the widespread practice of including detailed

biological data in supplementary information of publications.

Pharmacokinetics
Studies in healthy volunteers have demonstrated that Razaxaban is well-absorbed orally, with a

predictable pharmacokinetic profile.

Parameter Value (for single doses of 10-200 mg)

Tmax (Time to Maximum Concentration) 1 - 6 hours

Cmax (Maximum Concentration) Dose-proportional increase

AUC (Area Under the Curve) Dose-proportional increase

Steady State Achieved within 3-4 days with multiple doses

Clinical Trials
Razaxaban advanced to Phase II clinical trials for the prevention of venous thromboembolism

(VTE) in patients undergoing total knee replacement surgery.
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Dose of Razaxaban (twice
daily)

Incidence of VTE
Incidence of Major
Bleeding

25 mg Lower than enoxaparin Not reported

50 mg Lower than enoxaparin Increased

75 mg Lower than enoxaparin Increased

100 mg Lower than enoxaparin Increased

Enoxaparin (control)
Higher than all Razaxaban

doses
Baseline

While Razaxaban showed a dose-dependent reduction in the incidence of VTE compared to

the standard of care, enoxaparin, the three higher doses were associated with a significant

increase in major bleeding events.[5] This led to the premature termination of these study arms

and ultimately the discontinuation of Razaxaban's clinical development.

Experimental Protocols
Synthesis of Razaxaban Hydrochloride
The synthesis of Razaxaban Hydrochloride is a multi-step process. A general synthetic

scheme is outlined below, based on patent literature.[5]

Synthesis of Pyrazole Carboxylic Acid Intermediate

Synthesis of Aniline Intermediate

Final Assembly and Salt FormationStarting Materials Condensation Cyclization Pyrazole Carboxylic Acid

Amide Coupling

Starting Materials Multi-step synthesis Aminobenzisoxazole Aniline

Razaxaban (free base) Salt Formation (HCl) Razaxaban Hydrochloride
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Figure 2: General synthetic workflow for Razaxaban Hydrochloride.

Detailed Protocol (Illustrative, based on general procedures):

Preparation of the Pyrazole Carboxylic Acid Intermediate:

A suitable hydrazine derivative is reacted with a 1,3-dicarbonyl compound in a

condensation reaction.

The resulting intermediate undergoes cyclization to form the pyrazole ring system.

The ester group on the pyrazole is then hydrolyzed to yield the corresponding carboxylic

acid.

Preparation of the Aminobenzisoxazole Aniline Intermediate:

The synthesis of this intermediate typically involves multiple steps, starting from

commercially available substituted anilines and benzonitriles.

Key steps may include nitration, reduction, and the formation of the isoxazole ring.

Amide Coupling and Salt Formation:

The pyrazole carboxylic acid and the aminobenzisoxazole aniline are coupled using a

standard peptide coupling reagent (e.g., HATU, HOBt) in an appropriate solvent (e.g.,

DMF, DCM).

The resulting Razaxaban free base is purified by chromatography.

The purified free base is dissolved in a suitable solvent (e.g., methanol, ethanol) and

treated with a solution of hydrochloric acid in an ethereal solvent to precipitate Razaxaban
Hydrochloride.

The solid product is collected by filtration, washed with a non-polar solvent, and dried

under vacuum.

Factor Xa Inhibition Assay
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The inhibitory activity of Razaxaban against Factor Xa can be determined using a fluorometric

assay.

Prepare Reagents:
- Factor Xa Enzyme

- Fluorogenic Substrate
- Assay Buffer

- Razaxaban (Test Compound)

Dispense Factor Xa into
96-well plate

Add varying concentrations
of Razaxaban

Incubate to allow
inhibitor binding

Initiate reaction by adding
fluorogenic substrate

Monitor fluorescence increase
over time

Calculate initial reaction rates

Plot % inhibition vs.
Razaxaban concentration

Determine IC50 value
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Figure 3: Experimental workflow for Factor Xa inhibition assay.

Protocol:

Reagent Preparation:

Prepare a stock solution of human Factor Xa in a suitable assay buffer (e.g., Tris-HCl with

NaCl, CaCl2, and BSA).

Prepare a stock solution of a fluorogenic Factor Xa substrate (e.g., a peptide substrate

conjugated to a fluorophore like AMC) in DMSO or assay buffer.

Prepare a series of dilutions of Razaxaban Hydrochloride in assay buffer.

Assay Procedure:

In a 96-well microplate, add a fixed amount of the Factor Xa enzyme solution to each well.

Add the diluted Razaxaban solutions to the wells to achieve a range of final

concentrations. Include wells with vehicle control (no inhibitor).

Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow

for the binding of the inhibitor to the enzyme.

Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

Immediately place the microplate in a fluorescence plate reader and monitor the increase

in fluorescence intensity over time at the appropriate excitation and emission wavelengths

for the fluorophore.

Data Analysis:

Determine the initial rate of the enzymatic reaction for each concentration of Razaxaban

by calculating the slope of the linear portion of the fluorescence versus time plot.
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Calculate the percentage of inhibition for each concentration of Razaxaban relative to the

vehicle control.

Plot the percentage of inhibition against the logarithm of the Razaxaban concentration and

fit the data to a suitable dose-response curve to determine the IC50 value.

Conclusion
Razaxaban Hydrochloride was a promising, potent, and selective oral Factor Xa inhibitor that

demonstrated efficacy in preclinical and early clinical studies for the prevention of venous

thromboembolism. Its discovery highlighted the potential of targeting Factor Xa for oral

anticoagulation and provided valuable insights into the structure-activity relationships of

pyrazole-based inhibitors. However, the dose-limiting bleeding observed in its Phase II clinical

trial ultimately led to the discontinuation of its development. The journey of Razaxaban, from its

rational design and synthesis to its clinical evaluation, serves as an important case study in the

development of novel anticoagulants and underscores the critical balance between

antithrombotic efficacy and bleeding risk.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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